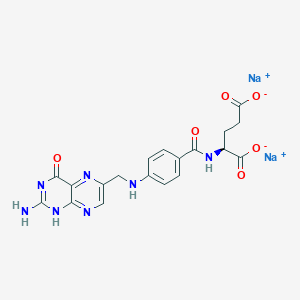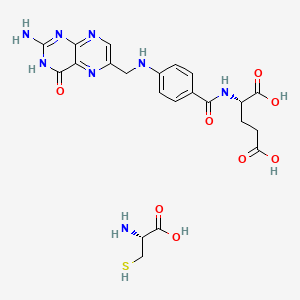
1,2-Diphenylpropan-2-amine
Overview
Description
Mechanism of Action
Target of Action
It is known to be a metabolite of the (s,r)-isomer of remacemide , which suggests it may interact with similar targets, such as NMDA receptors.
Mode of Action
Given its structural similarity to Remacemide, it may also act as an antagonist at NMDA receptors, inhibiting the action of the neurotransmitter glutamate .
Result of Action
It has been reported to have anticonvulsant properties , suggesting it may have effects on neuronal excitability.
Biochemical Analysis
Biochemical Properties
1,2-Diphenylpropan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as a substrate, leading to its oxidative deamination. This interaction is crucial for understanding the compound’s metabolic fate and its potential effects on neurotransmitter levels .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, impacting cellular metabolism and gene expression. These effects are significant in understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to monoamine oxidase, leading to its inhibition. This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound can influence gene expression by modulating transcription factors involved in neurotransmitter synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged neurotransmitter release and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress. These findings highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation. The primary enzyme involved in its metabolism is monoamine oxidase, which catalyzes its oxidative deamination. The resulting metabolites are further processed by conjugation reactions, leading to their excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in specific tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with monoamine oxidase. This localization is crucial for its biochemical activity, as it allows the compound to modulate neurotransmitter levels effectively. Additionally, post-translational modifications may direct this compound to other cellular compartments, influencing its overall function .
Preparation Methods
The synthesis of FPL-12495 involves the preparation of its parent compound, remacemide, followed by its metabolic conversion. The specific synthetic routes and reaction conditions for FPL-12495 are not widely documented, but it is known to be a monohydrochloride metabolite of remacemide
Chemical Reactions Analysis
FPL-12495 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FPL-12495 has been extensively studied for its anticonvulsant properties. It has shown potential in reducing spike-wave discharges in models of absence epilepsy, making it a valuable compound in epilepsy research . Additionally, FPL-12495 has been investigated for its effects on electroencephalogram (EEG) patterns and behavior in animal models .
Comparison with Similar Compounds
FPL-12495 is similar to other anticonvulsant compounds such as remacemide and its other metabolites. it is unique in its ability to decrease the number of spike-wave discharges while increasing their mean duration . Other similar compounds include 5-fluorowillardiine, which is a selective agonist for the AMPA receptor and has been used in research to study ionotropic glutamate receptors .
Properties
IUPAC Name |
1,2-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINQHBRSXWQJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922810 | |
| Record name | 1,2-Diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118910-28-4 | |
| Record name | Fpl 12495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118910284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESGLYCINYLREMACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZY7Y66V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



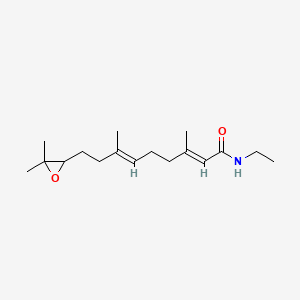


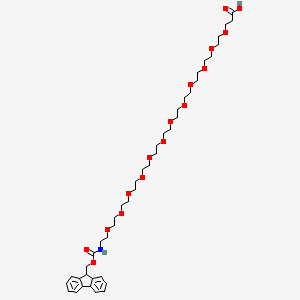
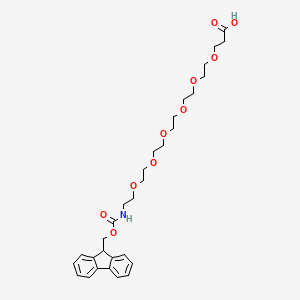

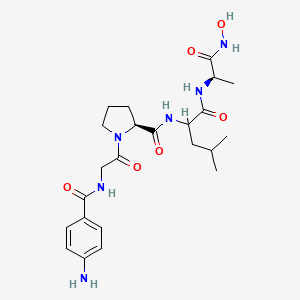
![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)
